5-Methylquinoline-8-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKCMSAFXQGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 5 Methylquinoline 8 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by various nucleophiles, leading to substitution of the chloride, which is an excellent leaving group.
The reaction of 5-methylquinoline-8-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of quinoline-based sulfonamides. cbijournal.comlibretexts.org These sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a proton and the chloride ion, often facilitated by a base like pyridine (B92270) or triethylamine, to yield the stable sulfonamide. libretexts.org
The general reaction is as follows: 5-Methylquinoline-8-SO₂Cl + R¹R²NH → 5-Methylquinoline-8-SO₂NR¹R² + HCl
The reactivity of the amine nucleophile plays a crucial role in the reaction's success. cbijournal.com While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com The choice of solvent and base is critical for optimizing the reaction conditions and yields. Research on the closely related 8-hydroxyquinoline-5-sulfonyl chloride has demonstrated that these reactions can be carried out in anhydrous acetonitrile, using an excess of the amine to act as both nucleophile and HCl scavenger. nih.gov
Table 1: Representative Aminolysis Reactions for Sulfonamide Synthesis
| Amine Nucleophile | Product |
|---|---|
| Ammonia (NH₃) | 5-Methylquinoline-8-sulfonamide |
| Methylamine (CH₃NH₂) | N-Methyl-5-methylquinoline-8-sulfonamide |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-5-methylquinoline-8-sulfonamide |
This table presents hypothetical products based on established aminolysis reactions.
Alcohols and thiols can also act as nucleophiles, attacking the sulfonyl chloride moiety to produce sulfonate esters and thioethers (sulfides), respectively.
Sulfonate Esters: The reaction with alcohols or phenols in the presence of a base (like pyridine) converts the alcohol into a sulfonate ester. periodicchemistry.comyoutube.com This transformation is significant because it converts a poor leaving group (hydroxyl, -OH) into a very good leaving group (sulfonate, -OSO₂R). periodicchemistry.comlibretexts.org The resulting 5-methylquinoline-8-sulfonate ester can then readily participate in subsequent nucleophilic substitution or elimination reactions. The mechanism involves the alcohol's oxygen atom attacking the sulfur, with the base assisting in the deprotonation of the hydroxyl group. youtube.comyoutube.com
Sulfides: The reaction of sulfonyl chlorides with thiols (R-SH) or their corresponding thiolates (R-S⁻) can lead to the formation of thioethers. While the direct reaction with sulfonyl chlorides can be complex, related quinoline (B57606) systems have shown reactivity. For instance, studies on 4-chloro-8-methylquinoline-2(1H)-thione demonstrated that it reacts with various thiols, such as ethanethiol (B150549) and thiophenol, to yield the corresponding 4-alkyl(or phenyl)thio derivatives. psu.edu This indicates the feasibility of the sulfonyl chloride group reacting with sulfur nucleophiles to form a C-S bond, although specific conditions for this compound would need to be optimized.
C-H Activation and Regioselective Functionalization of Quinoline Systems
The quinoline scaffold itself is a key target for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for modifying the quinoline ring with high regioselectivity. nih.goveurekaselect.com The use of the N-oxide form of quinoline is a common strategy, as the N-oxide group can act as a directing group, influencing the position of functionalization. researchgate.net
Transition metal catalysis enables the direct functionalization of C-H bonds in quinoline systems, avoiding the need for pre-functionalized substrates. nih.gov While many methods favor functionalization at the C2 position, specific conditions have been developed to target other sites. acs.orgacs.org
C-H Arylation: Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position under specific conditions, which is unusual as palladium catalysis often favors the C2 position. acs.org This C8 selectivity is influenced by factors such as the choice of ligand, solvent, and additives. acs.org For example, using diaryliodonium salts as the aryl source with a Pd(II) catalyst can achieve site-selective C8-arylation of quinoline N-oxides. researchgate.net
C-H Sulfonylation: Direct C2-sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides as the sulfonylation agent has been successfully achieved with copper catalysts. nih.govacs.orgcapes.gov.br This method provides an efficient, one-pot protocol to access 2-sulfonylquinolines in good yields. acs.orgmdpi.com The reaction is sensitive to the electronic properties of the sulfonyl chloride, with electron-donating groups sometimes leading to slightly higher yields. acs.org Although copper is often used, initial screenings have shown that palladium catalysts like Pd(OAc)₂ can also facilitate this transformation, albeit with potentially lower yields. acs.org
Table 2: Metal-Catalyzed C-H Functionalization of Quinoline N-Oxides
| Catalyst | Reagent | Position | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) Iodide | Aryl Sulfonyl Chloride | C2 | 2-Sulfonylquinoline | acs.org |
| Palladium(II) Acetate | Diaryliodonium Salt | C8 | 8-Arylquinoline N-Oxide | researchgate.net |
The regioselectivity of C-H functionalization on the quinoline ring is highly dependent on the choice of transition metal catalyst and the reaction mechanism involved. nih.govacs.org The process generally begins with the coordination of the metal to the quinoline's nitrogen atom (or the N-oxide oxygen), followed by a C-H activation step to form an organometallic intermediate. nih.gov
Different metals exhibit distinct preferences for the site of functionalization. For instance:
Palladium: While often directing to the C2 position, specific ligand and solvent systems can steer the functionalization to the C8 position of quinoline N-oxides. acs.org
Copper: Copper catalysts are frequently used for C2-sulfonylation and thiolation of quinoline N-oxides. researchgate.netnih.gov
Rhodium: Rhodium(III) catalysts have been effectively used for the C8-arylation of quinoline N-oxides. researchgate.net
This metal-dependent regioselectivity allows for the targeted synthesis of a wide variety of substituted quinolines that would be difficult to access through classical methods. nih.gov
Photochemical Reactions Involving Sulfonyl Chlorides
Aryl sulfonyl chlorides are known to be photochemically active. Upon irradiation with ultraviolet (UV) light, the carbon-sulfur bond can undergo homolytic cleavage to generate an aryl radical and a sulfonyl chloride radical (•SO₂Cl). acs.orgresearchgate.net This photoinduced generation of radicals opens up pathways for various synthetic transformations that are distinct from the ionic reactions at the sulfonyl chloride group.
The generated 5-methylquinolin-8-yl radical could, for example, participate in:
C-H/C-H Cross-Coupling: The aryl radical can couple with other aromatic or heteroaromatic systems in a catalyst-free C-H/C-H arylation reaction. acs.org
Radical Cascade Reactions: The radical can initiate a cascade of reactions, such as addition to double or triple bonds, leading to the formation of more complex cyclic structures. nih.gov For instance, visible light has been used to induce a sulfonylation/cyclization cascade to produce quinoline-2,4-diones, a process in which a sulfonyl-centered radical was a key intermediate. nih.gov
Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical pathways in these photochemical transformations. nih.gov The ability to generate radicals from sulfonyl chlorides under mild, light-induced conditions represents an attractive and sustainable synthetic strategy. acs.org
Derivatization Strategies and Broad Synthetic Transformations
Diversification via Sulfonamide Formation
The most common derivatization strategy for sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms a stable sulfonamide linkage that is a key structural motif in many biologically active compounds.
The reaction of a quinoline (B57606) sulfonyl chloride with an amine typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com The choice of solvent is often an anhydrous polar aprotic solvent like acetonitrile or chloroform. nih.govresearchgate.net This method is highly effective for coupling a wide array of amines to the 5-methylquinoline-8-sulfonyl scaffold.
While direct examples for 5-methylquinoline-8-sulfonyl chloride are not extensively detailed in readily available literature, the reactivity is well-represented by analogous quinoline sulfonyl chlorides. For instance, 8-hydroxyquinoline-5-sulfonyl chloride and 8-quinolinesulfonyl chloride have been reacted with various amines to produce a library of substituted sulfonamides. nih.govresearchgate.net These reactions are generally carried out at room temperature, demonstrating the high reactivity of the sulfonyl chloride group. nih.gov
| Quinoline Sulfonyl Chloride Reactant | Amine Reactant | Reaction Conditions | Product Type |
|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | Anhydrous acetonitrile, Room Temperature, 24h | Acetylene-containing 8-hydroxyquinoline-5-sulfonamide nih.gov |
| 8-Methoxyquinoline-5-sulfonyl chloride | Various acetylenamine derivatives | Anhydrous acetonitrile, Triethylamine, Room Temperature, 5h | 8-Methoxyquinoline-5-sulfonamides acs.org |
| 8-Quinolinesulfonyl chloride | N-methylpropargylamine | Chloroform, Triethylamine, 5°C to Room Temperature, 2h | N-substituted 8-quinolinesulfonamide researchgate.net |
The synthesis of sulfonamides from sulfonyl chlorides is known for its excellent functional group tolerance. This allows for the derivatization of complex molecules without the need for extensive protecting group strategies. Research on related quinoline sulfonyl chlorides has shown that moieties such as hydroxyl groups, methoxy ethers, and terminal alkynes are well-tolerated under standard sulfonylation conditions. acs.org The reaction's compatibility with a wide range of functionalities makes this compound a valuable tool for late-stage functionalization, where a complex molecular core is modified in the final steps of a synthesis to create analogues for structure-activity relationship (SAR) studies. mdpi.com
The robustness of this reaction permits the introduction of the 5-methylquinoline-8-sulfonamide moiety into drug-like molecules that already possess other sensitive functional groups. This is crucial in medicinal chemistry for rapidly generating a library of compounds for biological screening. mdpi.com
Generation of Sulfones and Other Sulfur-Containing Moieties
Beyond sulfonamides, the sulfonyl chloride group of this compound is a precursor to other important sulfur-containing functional groups, including sulfones and sulfinates.
One of the classical methods for forming aryl sulfones is the Friedel-Crafts sulfonylation reaction. rsc.org This involves the reaction of a sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid. scispace.com This reaction would install the 5-methylquinoline-8-sulfonyl group onto another aromatic ring, forming a diaryl sulfone. Another approach involves the transition-metal-free reaction of quinoline N-oxides with aryl sulfonyl chlorides to produce 2-sulfonylquinolines, showcasing a pathway to C-S bond formation. nih.govnih.gov
The sulfonyl chloride can also be reduced to form sulfinates. A common method involves reduction with a sulfite, such as sodium sulfite, in an aqueous or mixed solvent system. google.com The resulting sodium 5-methylquinoline-8-sulfinate would be a versatile intermediate itself, capable of undergoing further reactions to form sulfones or other derivatives. researchgate.net Additionally, sulfonyl chlorides can serve as precursors for thiosulfonates, further expanding the synthetic utility of the parent compound. researchgate.net
| Transformation | Typical Reagents | Product Functional Group | Reference Reaction Type |
|---|---|---|---|
| Friedel-Crafts Sulfonylation | Arene, Lewis Acid (e.g., FeCl₃) | Diaryl Sulfone | Electrophilic Aromatic Substitution rsc.orgscispace.com |
| Reduction | Sodium Sulfite (Na₂SO₃) | Sulfinate Salt | Redox Reaction google.comresearchgate.net |
| Thiosulfonate Formation | Thiol or Thiolate | Thiosulfonate | Nucleophilic Substitution researchgate.net |
Molecular Hybridization and Conjugation with Other Chemical Scaffolds
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced efficacy, dual-action, or improved pharmacokinetic properties. google.com The this compound scaffold is an excellent building block for this approach, with the sulfonamide linkage serving as a stable and effective linker to conjugate the quinoline core to other bioactive molecules. google.comgoogle.com
This strategy has been employed to synthesize quinoline-sulfonamide hybrids with a variety of other chemical scaffolds, including amino acids, peptides, and other heterocyclic systems. nih.govresearchgate.net For example, studies have shown the conjugation of quinoline moieties to other systems via a sulfonamide bridge to create novel compounds for anticancer research. google.com In one instance, a quinoline sulfonamide intermediate was coupled with various aryl boronic acids via a Suzuki reaction, demonstrating a multi-step approach to complex hybrid molecules. google.com Similarly, acetylene-containing quinoline sulfonamides have been used as substrates in "click chemistry" reactions to conjugate them with other molecules bearing an azide (B81097) group, forming 1,2,3-triazole hybrids. researchgate.netacs.org This highlights the utility of the sulfonyl chloride group as a handle for introducing a versatile quinoline scaffold into larger, more complex molecular designs.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography and Single-Crystal Diffraction Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, a review of the scientific literature indicates that a single-crystal X-ray diffraction study for 5-Methylquinoline-8-sulfonyl chloride has not been publicly reported. Should such a study be undertaken, it would provide invaluable information on several key structural aspects.
Table 1: Information Obtainable from X-ray Crystallographic Analysis of this compound
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that define the arrangement of molecules within the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, S-O, S-Cl). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-S-O, O-S-O). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule, particularly the rotation around the C-S bond. |
| Atomic Coordinates | The (x, y, z) position of every atom within the unit cell, which constitutes the complete 3D structure. |
A crystal structure is stabilized by a network of non-covalent intermolecular interactions. Based on the structure of this compound, several such interactions could be anticipated in its crystal lattice. The planar, aromatic quinoline (B57606) rings are prone to engaging in π-π stacking , where parallel rings are offset from one another. Furthermore, the electronegative oxygen and nitrogen atoms could act as acceptors for weak C-H···O and C-H···N hydrogen bonds . The chlorine atom of the sulfonyl chloride group could potentially participate in halogen bonding , acting as an electrophilic region (a σ-hole) that interacts with a nucleophilic atom on an adjacent molecule. Identifying and quantifying these interactions are crucial for understanding the crystal packing and the material's physical properties.
Co-crystallization is a technique where two or more different molecules are crystallized together in a single, ordered lattice. rsc.org This method is increasingly used to improve the physical properties of a compound or to study molecular recognition. nih.gov While no co-crystal structures involving this compound have been reported, this approach could be used in chemical biology research. By co-crystallizing it with a biological target, such as an enzyme or receptor, X-ray diffraction could reveal the specific binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its biological activity. This provides a structural basis for rational drug design and the development of more potent and selective molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for confirming the identity and elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).
While specific, experimentally verified spectra for this compound are not available in published literature, the expected chemical shifts can be predicted based on the known effects of substituents on the quinoline core. The ¹H NMR spectrum would show distinct signals for each of the aromatic protons and the methyl group protons. The protons on the quinoline ring will appear as doublets or multiplets due to coupling with adjacent protons. The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are estimated values and may differ from experimental results.)
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |
| H2 | ~8.9 - 9.1 | C2 | ~151 |
| H3 | ~7.4 - 7.6 | C3 | ~122 |
| H4 | ~8.2 - 8.4 | C4 | ~136 |
| H6 | ~7.7 - 7.9 | C4a | ~129 |
| H7 | ~8.3 - 8.5 | C5 | ~134 |
| 5-CH₃ | ~2.6 - 2.8 | C6 | ~128 |
| C7 | ~135 | ||
| C8 | ~140 | ||
| C8a | ~148 | ||
| 5-CH₃ | ~18 |
To unambiguously assign all the proton and carbon signals, especially for a substituted aromatic system like this compound, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This would allow for the tracing of proton connectivity through the aromatic rings, for instance, confirming the adjacency of H2, H3, and H4, as well as H6 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H2 to C2, H6 to C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. For example, the protons of the methyl group (5-CH₃) would show an HMBC correlation to C5, C4a, and C6, confirming the position of the methyl group and helping to assign the surrounding carbons.
Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure in solution, complementing the solid-state data from X-ray crystallography.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule. The infrared spectrum of a related compound, 8-quinolinesulfonyl chloride, provides a useful reference for interpreting the spectral data. nist.gov
In FT-IR spectroscopy, specific molecular vibrations absorb infrared radiation at characteristic frequencies, which are recorded as peaks in a spectrum. liberty.edu The region from 4000 to 1500 cm⁻¹ is typically where functional group peaks appear, while the 1500 to 400 cm⁻¹ range is known as the fingerprint region, unique to the specific molecule. liberty.edu For this compound, key vibrational modes associated with the sulfonyl chloride (-SO₂Cl) and the substituted quinoline ring are of primary interest.
Expected Characteristic FT-IR Absorption Bands:
S=O Stretching: The sulfonyl chloride group is expected to exhibit strong, distinct asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
C=N and C=C Stretching: The quinoline ring system will show a series of absorption bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic structure.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The methyl group (CH₃) would show aliphatic C-H stretching vibrations slightly below 3000 cm⁻¹.
S-Cl Stretching: The stretch for the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattering from molecular vibrations that involve a change in polarizability. This often results in stronger signals for symmetric vibrations and non-polar bonds, such as the S=O symmetric stretch and the aromatic ring vibrations.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | ~1375-1400 | FT-IR (Strong) |
| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | ~1170-1190 | FT-IR (Strong), Raman (Strong) |
| Quinoline Ring | C=C and C=N Stretching | ~1400-1600 | FT-IR, Raman |
| Aromatic C-H | Stretching | >3000 | FT-IR, Raman |
| Aliphatic C-H (Methyl) | Stretching | <3000 | FT-IR, Raman |
| Sulfur-Chlorine Bond | S-Cl Stretch | ~400-600 | Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₀H₈ClNO₂S), the molecular weight is approximately 241.69 g/mol . scbt.comcalpaclab.com
In a typical mass spectrum, the compound is ionized, often by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺). The exact mass of this ion confirms the molecular formula. The molecular ion then undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a roadmap to the molecule's structure. libretexts.org
For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass (240.9964 Da). uni.lu The fragmentation is influenced by the stability of the resulting ions. The quinoline ring is a stable aromatic structure, so its fragments are often prominent in the spectrum. libretexts.org
Predicted Fragmentation Pathways:
Loss of Cl: Cleavage of the S-Cl bond would result in the loss of a chlorine radical (·Cl), leading to a significant fragment ion [M-Cl]⁺.
Loss of SO₂: Subsequent or direct loss of sulfur dioxide (SO₂) from the molecular ion or the [M-Cl]⁺ fragment is a common pathway for sulfonyl compounds, leading to the [M-SO₂]⁺ or [M-Cl-SO₂]⁺ ions.
Cleavage of the Quinoline Ring: The stable quinoline structure may fragment in characteristic ways, although this often requires higher energy.
High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the parent molecule and its fragments. nih.gov It is noted that during ESI-MS, sulfonyl chlorides can sometimes undergo hydrolysis, leading to the observation of a peak corresponding to the sulfonic acid. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 241.00 | Molecular Ion |
| [M+H]⁺ | 242.0037 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 263.9857 | Sodium Adduct uni.lu |
| [M-Cl]⁺ | ~206 | Loss of Chlorine |
| [M-SO₂Cl]⁺ | ~142 | Loss of Sulfonyl Chloride Group |
UV-Visible Spectroscopy for Electronic Properties and Photophysical Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from lower energy molecular orbitals (like π or n orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the quinoline chromophore. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. These correspond to π → π* transitions within the aromatic system. researchgate.net For instance, studies on the related 8-hydroxyquinoline (B1678124) show characteristic absorption peaks around 234 nm and 308 nm, attributed to π-π* and n-π* transitions in the quinoline ring, respectively. researchgate.net
The presence of the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group attached to the quinoline ring can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide insight into the electronic structure of the molecule. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the UV-Vis spectra by calculating the vertical transition energies. researchgate.net
Table 3: Expected UV-Visible Absorption Bands for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π | ~230-250 | Quinoline Ring System researchgate.net |
| π → π / n → π* | ~300-320 | Quinoline Ring System researchgate.net |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 5-Methylquinoline-8-sulfonyl chloride, DFT calculations can predict its geometric and electronic characteristics, spectroscopic signatures, and the energetics of its chemical reactions.
Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) or similar basis set, is the first step in theoretical analysis. scispace.com This process calculates the lowest energy arrangement of atoms, providing a stable three-dimensional structure of the molecule. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.
Following optimization, the electronic structure can be analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.commdpi.com A smaller gap suggests higher reactivity. mdpi.com
In this compound, the electron-donating methyl group and the electron-withdrawing sulfonyl chloride group influence the electron density distribution across the quinoline (B57606) ring system. DFT calculations can map this distribution, showing that the HOMO is typically localized over the electron-rich quinoline ring, while the LUMO may be centered on the sulfonyl chloride moiety, indicating its electrophilic nature. researchgate.net This charge transfer character within the molecule is crucial for its reactivity. scispace.com
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Related to ionization potential; electron-donating capacity. mdpi.com |
| LUMO Energy | ELUMO | - | Related to electron affinity; electron-accepting capacity. mdpi.com |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |
| Electronegativity | χ | -0.5 (ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons. mdpi.com |
| Chemical Hardness | η | 0.5 (ELUMO - EHOMO) | Measures resistance to change in electron distribution. mdpi.com |
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical vibrational frequencies (FT-IR and Raman) can be computed, and the data obtained from these calculations are used to assign vibrational bands observed in experimental spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of synthesized compounds. nih.govnih.gov For this compound, DFT would predict the characteristic vibrational stretching frequencies for the S=O and S-Cl bonds in the sulfonyl chloride group and the C-H bonds of the methyl group and quinoline core.
Computational methods are invaluable for studying reaction mechanisms. DFT can be used to model the reaction pathway when this compound reacts, for instance, with an amine to form a sulfonamide. nih.govnih.gov By calculating the energies of reactants, products, and, crucially, the transition states, chemists can understand the feasibility and kinetics of a reaction. nih.gov This analysis helps in optimizing reaction conditions, such as temperature and choice of solvent, by providing a detailed energetic profile of the transformation. The electrophilic sulfonyl chloride group is the primary reactive site for nucleophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of compounds derived from this compound, molecular docking and molecular dynamics (MD) simulations are employed. doi.org Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. doi.orgbldpharm.com
For example, a sulfonamide derivative of this compound could be docked into the active site of a specific enzyme. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. doi.org The binding energy (BE) is calculated to estimate the stability of the ligand-protein complex. doi.org
Table 2: Typical Interactions Identified in Molecular Docking of Quinoline Derivatives
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Between H-bond donors/acceptors on the ligand and protein residues. |
| Hydrophobic Interactions | Between nonpolar regions of the ligand and protein. |
| π-π Stacking | Between the aromatic quinoline ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). |
Molecular dynamics (MD) simulations can further refine the results from docking. MD simulates the movement of every atom in the ligand-protein complex over time, providing insights into the stability and conformational dynamics of the interaction. mdpi.com Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. doi.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net In a QSAR study, one could synthesize a library of derivatives based on the this compound scaffold, where the substituents are varied.
The biological activity of these compounds would be tested, and this data would be correlated with calculated molecular descriptors. nih.gov These descriptors fall into several categories:
Hydrophobic: such as log P (the logarithm of the octanol-water partition coefficient). nih.gov
Electronic: such as substituent constants (e.g., Hammett constants) or HOMO/LUMO energies. researchgate.netnih.gov
Steric: such as molar refractivity (MR) or molecular weight. nih.gov
A study on 5-substituted 8-hydroxyquinolines found that antiplaque activity was best correlated with molar refractivity, log P, and an electronic parameter, with smaller substituents at the 5-position leading to higher activity. nih.gov A similar QSAR model for derivatives of this compound could help predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent molecules and prioritizing synthetic efforts. nih.gov
Research Applications in Organic Synthesis and Advanced Materials
5-Methylquinoline-8-sulfonyl Chloride as a Key Intermediate in Complex Synthesis
As a key intermediate, this compound serves as a foundational element for the construction of a wide array of more elaborate chemical structures. Its utility is particularly evident in the synthesis of heterocyclic compounds and in facilitating specific chemical transformations.
The sulfonyl chloride moiety of this compound is highly electrophilic and reacts readily with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is a cornerstone for the synthesis of a diverse range of heterocyclic compounds. While direct literature on the synthetic applications of this compound is specialized, extensive research on analogous compounds such as 8-hydroxyquinoline-5-sulfonyl chloride and quinoline-8-sulfonyl chloride provides a clear indication of its synthetic potential. nih.govnih.gov
For instance, the reaction of quinoline (B57606) sulfonyl chlorides with primary or secondary amines yields the corresponding quinoline sulfonamides. nih.gov These sulfonamides can be further elaborated. A notable example is the synthesis of triazole-containing heterocycles. This is often achieved by first reacting the quinoline sulfonyl chloride with an amine that also contains a terminal alkyne (a propargyl group). The resulting propargyl sulfonamide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with an organic azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov This modular approach allows for the creation of a library of complex molecules with varied substituents.
Table 1: Representative Heterocyclic Scaffolds from Quinoline Sulfonyl Chlorides
| Starting Material Analogue | Reagent | Resulting Heterocycle |
|---|---|---|
| 8-Hydroxyquinoline-5-sulfonyl chloride | Amine | 8-Hydroxyquinoline-5-sulfonamide |
The synthesis of these heterocyclic systems is significant as quinoline-sulfonamide hybrids are recognized for their wide range of biological activities. mdpi.com
The quinoline ring system can be functionalized at various positions, and the presence of the sulfonyl chloride group can influence the reactivity of the ring, enabling chemoselective and regioselective transformations. While specific examples for this compound are not widely reported, research on related quinoline sulfonyl chlorides highlights their potential in directing chemical reactions.
A recent study demonstrated a deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides. mdpi.com In this transformation, the sulfonyl chloride acts as both an activating agent for the N-oxide and the source of the sulfonyl group, which is installed at the C2 position of the quinoline ring with high regioselectivity. This type of reaction showcases how sulfonyl chlorides can be employed in sophisticated synthetic strategies to achieve specific substitution patterns on the quinoline core that might be difficult to access through other means. The reaction proceeds under mild, transition-metal-free conditions, further underscoring its utility. mdpi.com
Development of Quinoline-Based Materials for Optoelectronic Applications
Quinoline and its derivatives have garnered considerable interest in the field of materials science, particularly for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs). The quinoline moiety often imparts desirable properties such as high thermal stability and good electron-transporting capabilities.
While specific research on the direct use of this compound in optoelectronic materials is not prevalent, its derivatives are promising candidates for such applications. The sulfonyl chloride group provides a convenient handle to attach other functional groups that can tune the electronic and photophysical properties of the resulting molecule. For example, by reacting this compound with fluorescent amines or other chromophores, it is possible to create novel materials with tailored emission characteristics. The resulting sulfonamides can possess unique charge-transfer properties beneficial for use as emitters or host materials in OLEDs.
Research into Quinoline Derivatives for Sensor Technology
The development of fluorescent chemosensors for the detection of various analytes, especially metal ions, is an active area of research. Quinoline derivatives are frequently employed as the core fluorophore in these sensors due to their inherent fluorescence and ability to chelate metal ions. rsc.orgrsc.orgacs.orgnih.gov
The general design of such sensors often involves a fluorophore (the quinoline unit) and a receptor (a chelating group) connected by a spacer. The binding of an analyte to the receptor modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. The sulfonamide linkage, readily formed from a sulfonyl chloride, is a common and effective way to connect the quinoline fluorophore to the receptor unit. acs.org
Derivatives of this compound are well-suited for this purpose. By reacting it with various chelating amines, a range of sensors can be synthesized. For example, coupling with dipicolylamine, a well-known metal chelator, could yield a sensor for zinc ions. mdpi.com The binding of a zinc ion to the dipicolylamine moiety would alter the electronic environment of the quinoline ring, resulting in a change in its fluorescence. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target analyte.
Table 2: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application | Principle |
|---|---|---|
| Quinoline Sulfonamides | Heterocyclic Synthesis | Versatile building blocks for more complex molecules. |
| Functionalized Quinoline Sulfonamides | Optoelectronic Materials | Tuning of photophysical properties for use in OLEDs. |
Contributions to Medicinal Chemistry Research and Chemical Biology
Design and Synthesis of Quinoline-Based Sulfonamides as Bioactive Scaffolds
The quinoline (B57606) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a sulfonamide group, often at the 5 or 8-position, provides a key functional handle for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of quinoline sulfonamides typically involves the reaction of a corresponding quinoline sulfonyl chloride with a primary or secondary amine.
While specific examples utilizing 5-Methylquinoline-8-sulfonyl chloride are absent, studies on related compounds such as 8-hydroxyquinoline-5-sulfonyl chloride and 8-quinolinesulfonyl chloride demonstrate the general synthetic accessibility of this class of molecules. nih.govmdpi.com For instance, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, which can then be reacted with various amines to produce a library of sulfonamide derivatives. nih.gov A similar approach could hypothetically be applied starting from 5-methyl-8-aminoquinoline to generate the target this compound.
Inhibitors of Enzymes (e.g., COMT, Glyoxalase 1, Protein Kinases)
Quinoline sulfonamides have emerged as promising inhibitors for a variety of enzymes implicated in human diseases.
Catechol-O-Methyltransferase (COMT): Research into COMT inhibitors has identified 8-hydroxyquinoline derivatives as potent and selective inhibitors. These compounds chelate the magnesium ion in the enzyme's active site. While specific derivatives of this compound have not been reported as COMT inhibitors, studies on related 8-hydroxyquinolines with small substituents at other positions have shown that such modifications can enhance metabolic stability without compromising potency. nih.gov
Glyoxalase 1 (Glo1): There is no specific information in the reviewed literature detailing the investigation of this compound derivatives as Glyoxalase 1 inhibitors.
Protein Kinases: Isoquinoline (B145761) sulfonamides, such as H-7 and H-8, have been studied as inhibitors of protein kinases, demonstrating effects on tumor progression. nih.gov Although these compounds feature an isoquinoline rather than a quinoline core, this research highlights the potential of the broader quinoline sulfonamide scaffold to target these important enzymes. Derivatives of 8-quinolinesulfonamide have also been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com
Exploration of Anti-infective and Anti-tumor Activities (Generic quinoline derivatives)
The quinoline scaffold is a cornerstone in the development of anti-infective and anti-tumor agents.
Anti-infective Activities: Derivatives of 8-hydroxyquinoline-5-sulfonamide have been synthesized and shown to possess antibacterial activity. nih.govnih.gov The presence of the 8-hydroxyl group appears to be crucial for this activity.
Anti-tumor Activities: Numerous quinoline derivatives have been investigated for their anti-cancer properties. For example, derivatives of 8-quinolinesulfonamide have shown cytotoxic effects against various cancer cell lines, with their mechanism of action linked to the inhibition of pyruvate kinase M2. mdpi.com Furthermore, molecular hybrids of quinoline and sulfonamide have been designed and evaluated for their anticancer potential. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
SAR studies are crucial for optimizing the biological activity of lead compounds. For quinoline-based sulfonamides, SAR studies have often focused on the nature and position of substituents on the quinoline ring and the amine portion of the sulfonamide. For instance, in the case of 8-hydroxyquinoline-5-sulfonamides, the presence of the free 8-phenolic group was found to be essential for both anticancer and antibacterial activities. nih.gov In the context of 8-quinolinesulfonamide-based PKM2 inhibitors, the introduction of a 1,2,3-triazole moiety was explored as a bioisostere for an amide group to enhance ligand-receptor interactions. mdpi.com The impact of a methyl group at the 5-position of an 8-sulfonyl chloride scaffold has not been specifically elucidated in the available literature.
Quinoline Sulfonyl Chloride Derivatives in Fragment-Based Approaches to Ligand Discovery
Fragment-based ligand discovery (FBLD) is a powerful method for identifying novel lead compounds. Small, low-complexity molecules (fragments) that bind to a biological target are identified and then grown or linked together to create more potent ligands. Quinoline sulfonyl chlorides, due to their reactive nature and the privileged status of the quinoline scaffold, could potentially serve as valuable starting points in FBLD campaigns. However, there is no specific mention in the reviewed literature of this compound being used in such an approach.
Future Directions and Emerging Research Avenues
Innovation in Catalyst Design for Quinoline (B57606) Functionalization
The functionalization of the quinoline ring is a cornerstone of modern synthetic chemistry, enabling the creation of novel molecules with significant pharmacological potential. rsc.org A primary focus of future research lies in the development of advanced catalytic systems that offer greater precision and efficiency in modifying the quinoline core.
Recent breakthroughs have highlighted the potential of various catalytic approaches. For instance, transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy. mdpi.com Researchers have successfully employed catalysts based on copper, ruthenium, palladium, and silver to introduce functional groups at specific positions on the quinoline ring. mdpi.com These methods often provide access to derivatives that are difficult to synthesize using traditional approaches.
Nanocatalysts are also gaining prominence as a green and efficient alternative for quinoline synthesis and functionalization. nih.gov These catalysts, often featuring metal nanoparticles supported on materials like carbon, offer high activity, selectivity, and the potential for recovery and reuse over multiple reaction cycles. nih.gov For example, ZnO/carbon nanotube catalysts have demonstrated high yields in the synthesis of quinoline derivatives under solvent-free conditions. nih.gov Another innovative approach involves the use of reusable solid acid catalysts, such as Nafion NR50, which can mediate quinoline synthesis under environmentally friendly microwave conditions. mdpi.com
Future catalyst design will likely focus on several key areas:
Enhanced Selectivity: Developing catalysts that can precisely target specific positions on the 5-methylquinoline core, allowing for controlled and predictable functionalization.
Broader Substrate Scope: Designing robust catalysts that are tolerant of a wide range of functional groups, expanding the diversity of accessible quinoline derivatives.
Green Chemistry Principles: Emphasizing the use of earth-abundant metals, solvent-free reaction conditions, and catalyst recyclability to minimize environmental impact. nih.govnih.gov
Novel Activation Mechanisms: Exploring new catalytic cycles, such as photo-induced oxidative cyclization, to unlock novel synthetic pathways. mdpi.com
The following table summarizes recent advancements in catalytic systems for quinoline synthesis and functionalization.
| Catalyst Type | Metal/Material | Key Advantages | Reaction Type | Ref. |
| Nanocatalyst | ZnO/Carbon Nanotubes | High yield, solvent-free, reusable | Friedlander Condensation | nih.gov |
| Solid Acid Catalyst | Nafion NR50 | Environmentally friendly, reusable | Friedlander Synthesis (Microwave) | mdpi.com |
| Transition Metal | Copper (Cu) | Efficient, one-pot synthesis | C-H Activation/Annulation | mdpi.com |
| Transition Metal | Ruthenium (Ru) | Simple and easy operation | Aza-Michael Addition/Annulation | mdpi.com |
| Transition Metal | Palladium (Pd) | Redox-neutral, high yield | Allylic C-H Oxidative Annulation | mdpi.com |
Exploration of Novel Reactivity Modes for Sulfonyl Chloride Derivatives
The sulfonyl chloride group is a highly versatile functional handle, and future research will continue to uncover new ways to harness its reactivity. magtech.com.cn While traditionally used for the synthesis of sulfonamides and sulfonate esters, emerging methodologies are expanding the synthetic utility of sulfonyl chlorides, including 5-methylquinoline-8-sulfonyl chloride. nbinno.com
One promising avenue is the development of novel cross-coupling reactions. For example, palladium-catalyzed reductive coupling of aryl sulfonyl chlorides has been shown to produce thioethers through a process involving sulfur dioxide extrusion. researchgate.net This transformation opens up new possibilities for creating carbon-sulfur bonds, which are prevalent in many biologically active molecules.
Another area of intense investigation is the late-stage functionalization of complex molecules. d-nb.infonih.gov Recently developed methods allow for the conversion of primary sulfonamides into highly reactive sulfonyl chlorides under mild conditions. d-nb.infonih.gov This "reverse" approach enables the derivatization of drug candidates and other complex structures at a late stage in the synthetic sequence, providing rapid access to diverse analogues. This strategy could be applied to derivatives of 5-methylquinoline-8-sulfonamide, repurposing the sulfonamide as a launchpad for further chemical exploration.
Future research into the reactivity of sulfonyl chlorides will likely focus on:
Transition-Metal Catalysis: Discovering new catalytic systems that can mediate novel transformations of the sulfonyl chloride group, such as arylation or fluoroalkylation reactions. magtech.com.cn
Radical Chemistry: Investigating radical-based reactions of sulfonyl chlorides to access unique chemical space and form challenging chemical bonds. magtech.com.cn
Photoredox Catalysis: Utilizing light-driven processes to enable new types of reactions that are not accessible through traditional thermal methods.
Flow Chemistry: Employing continuous flow reactors to safely handle reactive intermediates and improve control over reaction parameters.
The table below highlights different reactivity modes of sulfonyl chlorides.
| Reaction Type | Catalyst/Reagent | Product Class | Key Feature | Ref. |
| Sulfonamide Synthesis | Amines | Sulfonamides | Classical, robust reaction | |
| Reductive Coupling | Pd(OAc)2/Xantphos | Thioethers | C-S bond formation via SO2 extrusion | researchgate.net |
| Late-Stage Chlorination | Pyry-BF4 | Sulfonyl Chlorides | Conversion of primary sulfonamides | nih.gov |
| Annulations | Alkenes/Alkynes | Cyclic Sulfonamides | Formation of heterocyclic rings | magtech.com.cn |
Integration with Advanced High-Throughput Synthesis and Screening Methodologies
The discovery of new bioactive molecules based on the 5-methylquinoline scaffold can be significantly accelerated by integrating advanced automation and screening technologies. High-throughput synthesis (HTS) and screening are powerful tools that allow for the rapid preparation and evaluation of large libraries of compounds. nih.gov
Microdroplet-based reaction platforms are an emerging technology that can dramatically shorten reaction times and improve yields for the synthesis of heterocyclic compounds like quinoxalines, a class of compounds related to quinolines. nih.govresearchgate.net These systems enable reactions to be carried out in milliseconds within picoliter-volume droplets, and when coupled with online detection methods like mass spectrometry, they allow for the high-throughput screening of optimal reaction conditions. nih.govresearchgate.net Applying such technology to the synthesis of this compound derivatives could rapidly generate extensive chemical libraries for biological evaluation.
This approach facilitates the rapid exploration of the structure-activity relationship (SAR) by allowing chemists to systematically vary substituents on the quinoline core or the sulfonyl chloride moiety and immediately assess the impact on biological activity. nih.gov For example, high-throughput screening was instrumental in identifying quinoline derivatives with antibacterial activity against pathogenic bacteria. nih.gov
Future directions in this area will involve:
Miniaturization and Automation: The development of fully automated synthesis and purification platforms that can generate and isolate libraries of quinoline derivatives with minimal human intervention.
Flow Chemistry Integration: Combining high-throughput synthesis with continuous flow reactors to enable safe, scalable, and efficient production of lead compounds.
Advanced Analytics: Integrating real-time analytical techniques, such as mass spectrometry and NMR spectroscopy, to rapidly characterize newly synthesized compounds.
AI and Machine Learning: Utilizing predictive algorithms to design compound libraries with a higher probability of biological activity and to identify promising candidates from high-throughput screening data.
The integration of these advanced methodologies promises to accelerate the discovery and development of novel quinoline-based compounds for a wide range of applications.
Q & A
Basic: What are the standard synthetic routes for 5-Methylquinoline-8-sulfonyl chloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonation of a quinoline precursor using chlorosulfonic acid. For example, in analogous compounds like 8-hydroxyquinoline-5-sulfonyl chloride, chlorosulfonic acid is added dropwise to 8-hydroxyquinoline under ice-cooling, followed by stirring at room temperature for 24 hours. The crude product is extracted with ethylene chloride and stored under argon at 4–8°C to prevent degradation .
Optimization Considerations:
- Temperature Control: Maintain low temperatures during acid addition to minimize side reactions.
- Solvent Selection: Use anhydrous solvents (e.g., acetonitrile) for sulfonamide derivatization to improve yield .
- Stoichiometry: A 5:1 molar ratio of chlorosulfonic acid to quinoline precursor ensures complete sulfonation .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfonyl group signals (e.g., δ 160–170 ppm for sulfonamide derivatives) .
- HPLC-MS: Detect impurities and quantify purity, especially if intermediates like 8-methoxyquinoline are used .
- Melting Point Analysis: Compare observed values (e.g., >300°C for sulfonic acid derivatives) with literature to assess crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
